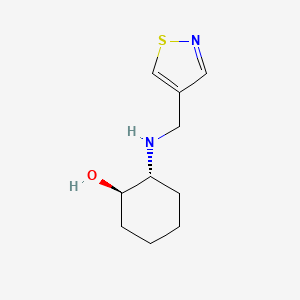![molecular formula C15H20FN3O2S B7344228 4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile](/img/structure/B7344228.png)
4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as EDP-305 and is a selective antagonist of the nuclear receptor RORγt. RORγt is a transcription factor that plays a critical role in the differentiation and function of T-helper 17 (Th17) cells, which are involved in the pathogenesis of autoimmune diseases. EDP-305 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various autoimmune diseases.
作用機序
EDP-305 acts as a selective antagonist of RORγt, which is a transcription factor that plays a critical role in the differentiation and function of 4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile cells. By inhibiting RORγt, EDP-305 can effectively block the differentiation and function of this compound cells, which are involved in the pathogenesis of autoimmune diseases. In addition, EDP-305 has also been shown to inhibit the production of pro-inflammatory cytokines, which further supports its anti-inflammatory properties.
Biochemical and Physiological Effects
EDP-305 has been shown to effectively inhibit the differentiation and function of this compound cells, which play a key role in the pathogenesis of autoimmune diseases. In addition, EDP-305 has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-17A and IL-17F, which further supports its anti-inflammatory properties. EDP-305 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of EDP-305 is its selectivity for RORγt, which minimizes off-target effects and reduces the risk of toxicity. In addition, EDP-305 has shown promising results in preclinical studies as a potential therapeutic agent for various autoimmune diseases. However, one of the limitations of EDP-305 is its relatively low solubility, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several potential future directions for the research and development of EDP-305. One possible direction is to investigate the efficacy of EDP-305 in combination with other therapeutic agents for the treatment of autoimmune diseases. Another potential direction is to explore the potential use of EDP-305 in other disease indications, such as cancer and metabolic disorders. Additionally, further studies are needed to evaluate the safety and efficacy of EDP-305 in clinical trials, which will be critical for its eventual approval as a therapeutic agent.
合成法
The synthesis of EDP-305 involves several steps, starting with the reaction of 3-fluorobenzonitrile with tert-butyl 4-ethyl-3,5-dimethylpiperazine-1-carboxylate in the presence of a base to form an intermediate. This intermediate is then treated with sulfonyl chloride to obtain EDP-305 in high yield and purity.
科学的研究の応用
EDP-305 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis. Preclinical studies have demonstrated that EDP-305 can effectively inhibit the differentiation and function of 4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile cells, which play a key role in the pathogenesis of these diseases. In addition, EDP-305 has also been shown to have anti-inflammatory properties, which further supports its potential as a therapeutic agent for autoimmune diseases.
特性
IUPAC Name |
4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2S/c1-4-19-11(2)9-18(10-12(19)3)22(20,21)15-6-5-13(8-17)7-14(15)16/h5-7,11-12H,4,9-10H2,1-3H3/t11-,12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVRPFHHQHJJCM-TXEJJXNPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CN(CC1C)S(=O)(=O)C2=C(C=C(C=C2)C#N)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H](CN(C[C@@H]1C)S(=O)(=O)C2=C(C=C(C=C2)C#N)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-2-chloro-6-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7344153.png)

![5-chloro-6-[(2S)-2-methyl-1,1-dioxo-1,4-thiazinan-4-yl]pyridine-3-carboxylic acid](/img/structure/B7344182.png)
![(1S,2R)-2-[(3-oxo-4H-1,4-benzothiazin-6-yl)carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7344198.png)
![N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-8-fluoro-7-methoxyquinazolin-4-amine](/img/structure/B7344201.png)
![(3S)-1-[[4-(methylsulfinylmethyl)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344209.png)
![2-[ethyl-[1-[[(1R,2R)-2-phenylcyclopentyl]carbamoyl]piperidin-4-yl]amino]acetic acid](/img/structure/B7344217.png)
![3-[[[(3R,5S)-4-(2-hydroxyethyl)-3,5-dimethylpiperazine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7344224.png)

![N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide](/img/structure/B7344242.png)
![(2S)-1-(cyclopropanecarbonyl)-N-[1-(4-methylpyrimidin-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7344244.png)
![3-benzyl-3-[(3R)-3-fluoropyrrolidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7344248.png)
![5-ethyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B7344256.png)
![5-ethyl-2-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7344257.png)